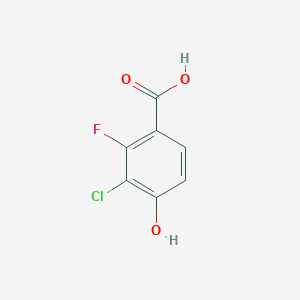

3-Chloro-2-fluoro-4-hydroxybenzoic acid

Description

Significance of Halogenated Aromatic Carboxylic Acids in Synthetic and Medicinal Chemistry Research

Halogenated aromatic carboxylic acids are fundamental building blocks in both synthetic and medicinal chemistry. The carboxyl group can undergo a variety of reactions, including esterification, conversion to amides, and reduction to alcohols, making it a versatile handle for constructing more complex molecules. wikipedia.org The presence of halogens adds another layer of utility. Halogen atoms can modulate a molecule's acidity, lipophilicity (its ability to dissolve in fats and oils), and metabolic stability. nih.govnih.gov

In medicinal chemistry, the introduction of halogens is a common strategy to enhance the potency and pharmacokinetic properties of drug candidates. nih.gov Halogen atoms can participate in "halogen bonding," a type of non-covalent interaction with biological targets like proteins, which can lead to improved binding affinity and selectivity. nih.gov Fluorine, in particular, is often used to block metabolic pathways that would otherwise deactivate a drug molecule. nih.gov Furthermore, these compounds are crucial intermediates. For example, methods have been developed for the palladium-catalyzed C-H halogenation of benzoic acid derivatives, creating novel multi-halogenated products that are of significant interest for drug discovery. rsc.org Modern techniques like metallaphotoredox catalysis also enable the direct functionalization of aryl carboxylic acids, converting them into valuable aryl halides. acs.org

Overview of the Research Landscape for 3-Chloro-2-fluoro-4-hydroxybenzoic Acid and Related Structures

This compound is a specific dihalogenated hydroxybenzoic acid that serves as a specialized intermediate in various research applications. Its structure, featuring ortho-fluorine and meta-chlorine substituents relative to the carboxylic acid, with a para-hydroxyl group, makes it a unique and valuable precursor.

Research on related structures highlights the broader importance of this compound class:

3-Chloro-2-fluorobenzoic acid is used as a building block for active pharmaceutical ingredients (APIs), particularly as a component in the synthesis of Aurora A kinase inhibitors. ossila.com It is also used to create fluorine probes for identifying amino acids in metabolomics studies using ¹⁹F NMR. ossila.com

2-Fluoro-4-hydroxybenzoic acid is a preferred component for synthesizing mesogens used in liquid crystals due to the para-positioning of its carboxylic acid and hydroxyl groups. ossila.com

4-Fluoro-3-hydroxybenzoic acid serves as a starting material for synthesizing potent inhibitors of the enzyme β-arylsulfotransferase IV (β-AST-IV). chemicalbook.comsigmaaldrich.com

3-Chloro-2,4-difluoro-5-hydroxybenzoic acid has been identified as a key intermediate for preparing certain antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.net

The collective research on these related molecules underscores a consistent theme: halogenated hydroxybenzoic acids are critical for creating molecules with specific biological or material properties.

Aims and Scope of Academic Inquiry into this compound

The primary aim of academic and industrial inquiry into this compound is to utilize it as a key intermediate in the synthesis of high-value, complex target molecules. The specific arrangement of its chloro, fluoro, and hydroxyl groups is not arbitrary; it is designed to be incorporated into larger molecular scaffolds to impart desired properties.

The scope of its application is mainly focused on the synthesis of biologically active compounds. For instance, its structural motifs are found in patented compounds designed as kinase inhibitors, which are a major class of therapeutic agents. The presence and positioning of the halogen and hydroxyl groups are often crucial for the final compound's ability to bind effectively to its biological target. Researchers synthesize or procure this acid to serve as a foundational piece in multi-step synthetic pathways, ultimately leading to the creation of novel chemical entities with potential applications in pharmacology and materials science.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 227315-46-8 |

| Molecular Formula | C₇H₄ClFO₃ |

| Molecular Weight | 190.56 g/mol |

Related Halogenated Hydroxybenzoic Acid Derivatives in Research

| Compound Name | CAS Number | Key Research Application | Melting Point (°C) |

| 3-Chloro-2-fluorobenzoic acid | 161957-55-7 | Precursor for Aurora A inhibitors, ¹⁹F NMR probes ossila.com | 177 - 180 ossila.com |

| 2-Fluoro-4-hydroxybenzoic acid | 65145-13-3 | Synthesis of liquid crystals ossila.com | N/A |

| 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Synthesis of β-arylsulfotransferase IV inhibitors chemicalbook.comsigmaaldrich.com | 214 - 218 sigmaaldrich.com |

| 3-Chloro-2-hydroxybenzoic acid | 1829-32-9 | Chemical Intermediate chemsrc.com | 184 - 186 chemsrc.com |

| 3-Chloro-4-hydroxybenzoic acid | 3964-58-7 | Chemical Intermediate sigmaaldrich.com | 171 - 173 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

860296-15-7 |

|---|---|

Molecular Formula |

C7H4ClFO3 |

Molecular Weight |

190.55 g/mol |

IUPAC Name |

3-chloro-2-fluoro-4-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4ClFO3/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2,10H,(H,11,12) |

InChI Key |

DQHFMFNAWOVOLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2 Fluoro 4 Hydroxybenzoic Acid

Retrosynthetic Analysis of 3-Chloro-2-fluoro-4-hydroxybenzoic Acid

A logical retrosynthetic analysis of this compound suggests several potential disconnection points. The carboxylic acid group can be disconnected via a carboxylation reaction of a suitable organometallic species or through the hydrolysis of a nitrile or an ester. The chloro and fluoro substituents can be introduced through electrophilic or nucleophilic aromatic substitution reactions. The hydroxyl group can be unmasked from a precursor like a methoxy (B1213986) ether or introduced via diazotization of an amino group.

One plausible retrosynthetic pathway begins by disconnecting the carboxyl group, leading to a lithiated intermediate derived from a protected 1-chloro-2-fluoro-4-hydroxybenzene. Alternatively, the chloro group could be introduced at a late stage via electrophilic chlorination of a 2-fluoro-4-hydroxybenzoic acid precursor. Another approach involves the construction of the substituted ring system through a multi-step sequence starting from a simpler, commercially available starting material, such as a difluorochlorobenzoic acid derivative. researchgate.net This latter strategy often involves a sequence of nitration, reduction, diazotization, and hydrolysis to install the hydroxyl group. researchgate.net

Direct Synthesis Routes

Direct synthesis routes aim to introduce the required substituents onto a pre-existing aromatic core in a limited number of steps. These methods can be highly efficient but often require careful control of regioselectivity.

Electrophilic Aromatic Substitution Approaches

The introduction of a chlorine atom onto a pre-formed 2-fluoro-4-hydroxybenzoic acid skeleton via electrophilic aromatic substitution is a potential direct route. The hydroxyl and carboxyl groups are ortho, para-directing, while the fluorine atom is also an ortho, para-director, albeit a deactivating one. The interplay of these directing effects would likely favor chlorination at the 3-position, which is ortho to the activating hydroxyl group and meta to the deactivating carboxyl and fluoro groups.

| Starting Material | Reagent | Conditions | Product | Yield |

| 2-Fluoro-4-hydroxybenzoic acid | Sulfuryl chloride (SO₂Cl₂) | Inert solvent (e.g., dichloromethane) | This compound | Data not available |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) offers another avenue for the synthesis of this compound. This approach would typically involve a starting material with multiple halogen substituents, where one is selectively displaced by a nucleophile. For instance, a suitably substituted dichlorofluorobenzene derivative could undergo nucleophilic attack by a protected hydroxyl group or its equivalent. The strong electron-withdrawing nature of the fluorine and other potential activating groups on the ring is crucial for the success of SNAr reactions.

| Starting Material | Nucleophile | Conditions | Product | Yield |

| 2,3-Dichloro-4-fluorobenzoic acid derivative | Hydroxide (B78521) source (e.g., NaOH) | High temperature, polar aprotic solvent | This compound | Data not available |

This table presents a hypothetical SNAr route, as specific examples for the direct synthesis of the target compound were not found in the provided search results.

Ortho-Metalation and Directed Lithiation Techniques

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org In the context of synthesizing this compound, a suitable precursor such as a protected 2-fluoro-4-hydroxybenzoic acid could be subjected to directed lithiation. The directing metalation group (DMG), in this case, the protected hydroxyl or the carboxylate itself, would direct the deprotonation to the adjacent ortho position (C3). Quenching the resulting aryllithium species with an electrophilic chlorine source would then install the chloro substituent at the desired position. The choice of the protecting group for the hydroxyl function and the specific lithiating agent and conditions are critical to achieve the desired regioselectivity and avoid side reactions.

| Precursor | Lithiating Agent | Electrophile | Product | Yield |

| Protected 2-fluoro-4-hydroxybenzoic acid | n-Butyllithium/s-Butyllithium | N-Chlorosuccinimide (NCS) | Protected this compound | Data not available |

This table is based on the general principles of directed ortho-metalation, specific data for this transformation on the target system is not available in the searched literature.

Halogen-Dance Reactions in Benzoic Acid Synthesis

The halogen-dance reaction involves the base-catalyzed migration of a halogen atom to a more thermodynamically stable position on an aromatic ring. wikipedia.org This rearrangement proceeds via a series of deprotonation and halogen-metal exchange steps. wikipedia.org In principle, a precursor such as a bromo- or iodo-substituted fluorohydroxybenzoic acid could undergo a halogen dance to furnish the desired 3-chloro isomer upon trapping with a chloride source, though this would be an unconventional application. More commonly, a bromine or iodine atom would migrate. A hypothetical scenario could involve the deprotonation of a precursor like 2-fluoro-4-hydroxy-5-bromobenzoic acid, followed by a halogen dance and subsequent trapping. The feasibility of such a reaction would be highly dependent on the relative thermodynamic stabilities of the anionic intermediates.

| Starting Material | Base/Catalyst | Conditions | Product | Yield |

| 2-Fluoro-4-hydroxy-X-benzoic acid (X = Br, I) | Strong base (e.g., LDA) | Low temperature, aprotic solvent | 3-X-2-fluoro-4-hydroxybenzoic acid | Data not available |

This table illustrates a hypothetical halogen-dance reaction, as no specific examples leading to the target compound were identified in the search results.

Multi-Step Conversions from Precursors

Multi-step syntheses often provide a more reliable and scalable approach to complex molecules like this compound, starting from simpler, commercially available materials. A notable strategy employs 2,4-difluoro-3-chlorobenzoic acid as a key starting material. researchgate.net

This multi-step process typically involves:

Nitration: The starting material is nitrated to introduce a nitro group onto the aromatic ring.

Reduction: The nitro group is then reduced to an amino group.

Diazotization: The resulting aniline (B41778) derivative is treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt.

Hydrolysis: The diazonium salt is subsequently hydrolyzed to install the hydroxyl group, yielding the final product.

| Step | Starting Material | Reagents | Product | Yield |

| 1. Nitration | 2,4-Difluoro-3-chlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 2,4-Difluoro-3-chloro-5-nitrobenzoic acid | ~94% semanticscholar.org |

| 2. Reduction | 2,4-Difluoro-3-chloro-5-nitrobenzoic acid | Fe/NH₄Cl or H₂/Pd-C | 5-Amino-2,4-difluoro-3-chlorobenzoic acid | High semanticscholar.org |

| 3. Diazotization | 5-Amino-2,4-difluoro-3-chlorobenzoic acid | NaNO₂, H₂SO₄ | Diazonium salt intermediate | In situ |

| 4. Hydrolysis | Diazonium salt intermediate | H₂O, heat | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | Good semanticscholar.org |

This table is adapted from the synthesis of a closely related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, and illustrates a viable route to the title compound's scaffold. researchgate.netsemanticscholar.org The final product in this sequence is an isomer of the target compound.

Nitration, Reduction, Diazotization, and Hydrolysis Sequences

The proposed sequence would commence with the nitration of the starting benzoic acid derivative. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro-substituted compound would then undergo reduction. A variety of reducing agents can be employed for this step, with catalytic hydrogenation using palladium on carbon (Pd/C) being a common and efficient method.

Following the reduction to an amino group, the next critical step is diazotization. This reaction is usually carried out in a cold aqueous acidic solution with sodium nitrite to convert the amino group into a diazonium salt. The final step is the hydrolysis of this diazonium salt. Heating the aqueous solution of the diazonium salt leads to the evolution of nitrogen gas and the introduction of a hydroxyl group onto the aromatic ring, yielding the desired this compound.

Carboxylation Reactions

Direct carboxylation represents another potential synthetic avenue. This approach typically involves the introduction of a carboxyl group onto a pre-functionalized aromatic ring. For instance, the Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols. In a process described for the synthesis of 3-hydroxy-4-fluorobenzoic acid, 4-fluorophenol (B42351) is carboxylated by heating it with potassium hydroxide and then introducing carbon dioxide gas. ossila.com

Adapting this to the synthesis of this compound would likely start with 3-chloro-2-fluorophenol. The reaction would proceed by forming the potassium salt of the phenol, followed by treatment with carbon dioxide under pressure and heat to introduce the carboxylic acid group. The regioselectivity of the carboxylation would be a critical factor in the success of this route.

Hydroxylation Methods

Direct hydroxylation of a pre-existing benzoic acid derivative is another plausible synthetic strategy. This can be achieved through various methods, including enzymatic and chemical approaches. For example, the degradation of 3-chlorobenzoic acid has been shown to proceed via hydroxylation to form chlorocatechols, indicating that the introduction of a hydroxyl group onto a chlorinated benzene (B151609) ring is feasible. google.com

A potential route to this compound could involve the direct hydroxylation of 3-chloro-2-fluorobenzoic acid. This transformation could potentially be achieved using strong oxidizing agents or through biochemically catalyzed reactions, although specific conditions for this particular substrate are not detailed in the available literature.

Regioselective Halogenation (Chlorination and Fluorination) Approaches

The synthesis of the target compound can also be envisioned through the regioselective halogenation of a suitable precursor. This could involve either the chlorination of a fluorinated hydroxybenzoic acid or the fluorination of a chlorinated hydroxybenzoic acid.

For example, a potential pathway could start with 2-fluoro-4-hydroxybenzoic acid. The challenge would be to achieve selective chlorination at the 3-position. The directing effects of the existing fluorine, hydroxyl, and carboxyl groups would play a crucial role in the outcome of this reaction.

Alternatively, one could start with 3-chloro-4-hydroxybenzoic acid and attempt a regioselective fluorination at the 2-position. Direct fluorination of aromatic compounds can be challenging, often requiring specialized reagents and carefully controlled conditions to achieve the desired regioselectivity and avoid side reactions.

Optimization of Reaction Conditions and Yields in this compound Synthesis

For the diazotization and hydrolysis steps in the synthesis of the difluoro analogue, several factors were investigated to maximize the yield of the final hydroxylated product. The table below, adapted from the study, illustrates the effect of varying reaction conditions.

Table 1: Optimization of Diazotization and Hydrolysis Reaction Conditions for a Related Compound google.comresearchgate.net

| Entry | H₂SO₄ (equiv.) | NaNO₂ (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5.0 | 1.1 | 110 | 1.0 | 51 |

| 2 | 10.0 | 1.1 | 110 | 1.0 | 65 |

| 3 | 15.0 | 1.1 | 110 | 1.0 | 73 |

| 4 | 20.0 | 1.1 | 110 | 1.0 | 82 |

| 5 | 20.0 | 1.0 | 110 | 1.0 | 75 |

| 6 | 20.0 | 1.2 | 110 | 1.0 | 82 |

| 7 | 20.0 | 1.1 | 100 | 1.0 | 78 |

| 8 | 20.0 | 1.1 | 120 | 1.0 | 79 |

This data demonstrates that by systematically varying parameters such as the amount of acid, the quantity of the diazotizing agent, and the reaction temperature, a significant improvement in the yield can be achieved. A similar systematic approach would be necessary to optimize the synthesis of this compound, regardless of the chosen synthetic route.

Purification and Isolation Techniques for this compound

The final step in any synthetic procedure is the purification and isolation of the target compound in a high state of purity. For acidic organic compounds like this compound, a combination of extraction and recrystallization techniques is commonly employed.

Following the completion of the synthesis, the crude product is typically isolated from the reaction mixture. This often involves an aqueous workup. Since the target molecule is a carboxylic acid, its solubility is pH-dependent. The product can be extracted into an organic solvent from an acidified aqueous solution. Subsequent washing of the organic layer with brine can help to remove water-soluble impurities. The organic solvent is then removed, often under reduced pressure, to yield the crude solid product.

Recrystallization is a powerful technique for purifying solid organic compounds. ma.edu The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For benzoic acid and its derivatives, water is often a suitable recrystallization solvent. orgsyn.org The crude solid is dissolved in a minimum amount of hot solvent, and any insoluble impurities can be removed by hot filtration. The hot, saturated solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, while soluble impurities remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

For halogenated hydroxybenzoic acids, other purification techniques such as column chromatography or selective extraction using molecularly imprinted polymers may also be applicable to achieve a high degree of purity. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2 Fluoro 4 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 3-chloro-2-fluoro-4-hydroxybenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be required for a complete structural assignment.

¹H NMR Spectroscopic Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of this compound is expected to provide key information about the protons on the aromatic ring and the acidic proton of the carboxylic acid and hydroxyl groups. The aromatic region would likely display two distinct signals for the two aromatic protons. Due to the substitution pattern, these protons would exhibit specific splitting patterns (multiplicity) arising from coupling to each other and to the neighboring fluorine atom. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, and the electron-donating effect of the hydroxyl group. The acidic protons of the carboxylic acid and hydroxyl groups would typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | (Predicted) | Doublet of doublets (dd) | J(H-F), J(H-H) |

| H-6 | (Predicted) | Doublet of doublets (dd) | J(H-H), J(H-F) |

| -OH | (Predicted) | Broad Singlet | - |

| -COOH | (Predicted) | Broad Singlet | - |

Note: Actual experimental values are required for definitive assignments.

¹³C NMR Spectroscopic Analysis and Carbon Chemical Shifts

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the one carbon of the carboxyl group. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the fluorine atom will exhibit a characteristic splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a powerful diagnostic tool. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-COOH) | (Predicted) |

| C-2 (C-F) | (Predicted) |

| C-3 (C-Cl) | (Predicted) |

| C-4 (C-OH) | (Predicted) |

| C-5 | (Predicted) |

| C-6 | (Predicted) |

| -COOH | (Predicted) |

Note: Actual experimental values are required for definitive assignments.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and is influenced by the other substituents. Furthermore, the signal will exhibit coupling to the adjacent protons (H-2 and H-6), providing further confirmation of the structure.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between coupled protons. For this molecule, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates the signals of protons with the directly attached carbon atoms. It would allow for the unambiguous assignment of the protonated carbons (C-5 and C-6) by correlating their ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for assigning the quaternary carbons (C-1, C-2, C-3, and C-4) and the carbonyl carbon. For instance, correlations would be expected between H-5 and carbons C-1, C-3, and C-4, and between H-6 and carbons C-2 and C-4. The acidic proton of the hydroxyl group might show a correlation to C-3, C-4, and C-5, further solidifying the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: Identification of Functional Groups

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The broad O-H stretching vibration of the carboxylic acid, typically appearing in the range of 2500-3300 cm⁻¹, would be a prominent feature. The sharp C=O stretching vibration of the carboxylic acid would be observed around 1700 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would likely appear as a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would appear in the fingerprint region of the spectrum, typically below 1100 cm⁻¹ and 1250 cm⁻¹ respectively.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 (sharp, strong) |

| Phenol | O-H Stretch | 3200-3600 (broad) |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aryl Halide | C-F Stretch | ~1250 |

| Aryl Halide | C-Cl Stretch | <1100 |

Note: Actual experimental values are required for definitive assignments.

Fourier Transform Raman (FT-Raman) Spectroscopy: Vibrational Mode Analysis

The vibrational spectrum of this compound is expected to be complex, with contributions from the benzene ring, the carboxylic acid group, the hydroxyl group, and the halogen substituents. Key vibrational modes and their anticipated wavenumber regions are presented in Table 1.

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group/Structural Unit | Predicted Wavenumber (cm⁻¹) | Description of Vibrational Motion |

| O-H Stretch | Carboxylic Acid (Dimer) | 2800 - 3000 (broad) | Stretching of the hydroxyl bond within the hydrogen-bonded carboxylic acid dimer. |

| O-H Stretch | Phenolic Hydroxyl | 3200 - 3600 (sharp) | Stretching of the phenolic hydroxyl bond. |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| C=O Stretch | Carboxylic Acid | 1650 - 1680 | Stretching of the carbonyl double bond in the carboxylic acid group. |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| O-H Bend | Carboxylic Acid | 1280 - 1320 | In-plane bending of the hydroxyl group in the carboxylic acid. |

| C-O Stretch | Carboxylic Acid/Phenol | 1200 - 1300 | Stretching of the carbon-oxygen single bonds. |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1270 | Stretching of the carbon-fluorine bond. |

| C-Cl Stretch | Aryl Chloride | 600 - 800 | Stretching of the carbon-chlorine bond. |

| Ring Breathing | Aromatic Ring | ~1000 | Symmetric radial expansion and contraction of the benzene ring. |

Note: The predicted wavenumber ranges are based on typical values for the respective functional groups and may be influenced by the specific electronic environment created by the multiple substituents on the aromatic ring.

The substitution pattern on the benzene ring will also give rise to characteristic in-plane and out-of-plane bending vibrations for the remaining C-H bonds, typically observed in the 800-1200 cm⁻¹ and 600-900 cm⁻¹ regions, respectively. researchgate.net The interplay of the electron-withdrawing chloro and fluoro groups with the electron-donating hydroxyl group, all attached to the benzoic acid core, will induce shifts in these vibrational frequencies compared to simpler, monosubstituted analogs. A comprehensive analysis would typically involve computational methods, such as Density Functional Theory (DFT), to predict the vibrational frequencies and compare them with experimental data for accurate assignment. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound, the theoretical monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁹F, ³⁵Cl, ¹⁶O).

Table 2: Theoretical Monoisotopic Mass and Elemental Composition of this compound

| Element | Number of Atoms | Isotopic Mass (Da) |

| Carbon (¹²C) | 7 | 12.000000 |

| Hydrogen (¹H) | 4 | 1.007825 |

| Chlorine (³⁵Cl) | 1 | 34.968853 |

| Fluorine (¹⁹F) | 1 | 18.998403 |

| Oxygen (¹⁶O) | 3 | 15.994915 |

| Total Monoisotopic Mass | 189.9833 Da |

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would provide strong evidence for the elemental formula C₇H₄ClFO₃. This technique is crucial for distinguishing between isomers and compounds with the same nominal mass.

Fragmentation Pathways in Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

The fragmentation of this compound under different ionization conditions provides valuable structural information.

Electron Ionization (EI) Mass Spectrometry:

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of benzoic acids under EI is well-characterized. nih.govnist.gov For the title compound, the following fragmentation pathways are anticipated:

Loss of a hydroxyl radical (•OH): The molecular ion can lose a hydroxyl radical from the carboxylic acid group to form a prominent acylium ion [M - OH]⁺.

Loss of a carboxyl group (•COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid group can result in the loss of a carboxyl radical, yielding an ion corresponding to the substituted benzene ring [M - COOH]⁺.

Decarboxylation: Loss of a molecule of carbon dioxide (CO₂) from the molecular ion is a common fragmentation pathway for carboxylic acids.

Loss of Halogens: Fragmentation involving the cleavage of the C-Cl or C-F bonds may also occur, though typically the loss of the carboxylic acid functionalities is more dominant.

Electrospray Ionization (ESI) Mass Spectrometry:

ESI is a softer ionization technique that typically results in less fragmentation than EI. rsc.org It is particularly well-suited for analyzing polar molecules like carboxylic acids. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is predominantly observed. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would be necessary to induce fragmentation. nih.gov

Expected fragmentation pathways in ESI-MS/MS of the [M-H]⁻ ion of this compound would likely include:

Loss of CO₂: The most common fragmentation for deprotonated carboxylic acids is the loss of carbon dioxide, leading to the formation of a [M-H-CO₂]⁻ ion.

Loss of HF or HCl: Sequential or concerted loss of neutral molecules such as hydrogen fluoride or hydrogen chloride from the deprotonated and decarboxylated species could also be observed.

The specific fragmentation patterns and the relative abundances of the fragment ions in both EI-MS and ESI-MS/MS provide a detailed structural fingerprint that, in conjunction with FT-Raman and HRMS data, allows for the unambiguous elucidation of the structure of this compound.

Computational and Theoretical Chemistry Studies of 3 Chloro 2 Fluoro 4 Hydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental aspects of molecular structure and reactivity.

DFT studies are a cornerstone of computational analysis for halogenated benzoic acids. For related ortho-substituted chloro- and fluoro-benzoic acids, DFT has been used to investigate their potential energy landscapes and the effects of halogen substituents on their structure and properties. mdpi.com These calculations typically involve geometry optimization to find the most stable arrangement of atoms and subsequent analysis of electronic properties.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Ionization Potential | The minimum energy required to remove an electron. | Measures the tendency to become a cation. |

| Electron Affinity | The energy released when an electron is added. | Measures the tendency to become an anion. |

| Electronegativity | A measure of the tendency to attract a bonding pair of electrons. | Predicts bond polarity and reactivity. |

| Hardness | Resistance to change in electron distribution. | Relates to the stability of the molecule. |

| Softness | The reciprocal of hardness. | Relates to the polarizability of the molecule. |

Theoretical calculations are highly effective in predicting various spectroscopic parameters, which can then be used to interpret and verify experimental spectra. For related compounds, DFT has been successfully used to calculate vibrational frequencies for Infrared (IR) and Raman spectroscopy. researchgate.net For instance, in the study of 4-chloro-3-sulfamoylbenzoic acid, the calculated vibrational modes showed good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. For instance, ¹⁹F NMR is a valuable tool for molecules containing fluorine, and computational methods can aid in the analysis of these spectra. ossila.com Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. These theoretical spectra help in assigning the peaks observed in experimental measurements to specific molecular vibrations or electronic excitations.

The analysis of molecular orbitals (MOs), such as the HOMO and LUMO, is fundamental to understanding electronic transitions and reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For example, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is centered on electron-deficient areas.

Charge distribution analysis, through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides insight into the partial charges on each atom. This information is critical for understanding the molecule's electrostatic potential and its interaction with other polar molecules or ions. In halogenated phenolic acids, the electronegative halogen, oxygen, and fluorine atoms create a complex distribution of charge that governs intermolecular interactions. mdpi.com

Conformational Analysis

The flexibility of the carboxylic acid and hydroxyl groups allows 3-chloro-2-fluoro-4-hydroxybenzoic acid to exist in different spatial arrangements or conformations.

Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating the rotatable bonds, primarily the C-C bond connecting the carboxyl group to the ring and the C-O bond of the hydroxyl group. This process identifies the minimum energy structures, which correspond to the most stable conformers. mdpi.com For substituted benzoic acids, the orientation of the carboxylic acid group (whether the carbonyl oxygen is cis or trans to the ortho substituent) is a key conformational feature. mdpi.com Computational studies on 2-chlorobenzoic acid, for example, have shown that non-planar structures can be the most stable. mdpi.com The relative energies of these conformers determine their population at a given temperature.

The specific arrangement of substituents on the benzene (B151609) ring allows for the formation of intramolecular non-covalent interactions that stabilize certain conformers. mdpi.com An intramolecular hydrogen bond can form between the hydroxyl group at position 4 and the carboxyl group, or potentially involving the fluorine at position 2. The presence of a chlorine atom at position 3 also introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site within the same molecule, such as the oxygen of the hydroxyl or carboxyl group. mdpi.com These intramolecular forces play a crucial role in determining the preferred three-dimensional structure and, consequently, the chemical and physical properties of the molecule. mdpi.com

Reaction Mechanism Predictions and Energy Barriers

Predicting the course of chemical reactions and the energy required for them to occur is a central focus of computational chemistry. For substituted benzoic acids, theoretical studies often investigate reactions such as electrophilic aromatic substitution, nucleophilic attack, or decarboxylation. While specific studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, general principles can be applied.

The presence of activating (-OH) and deactivating (-Cl, -F, -COOH) groups on the benzene ring creates a complex electronic environment. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the most likely sites for electrophilic or nucleophilic attack by mapping the electron density and electrostatic potential.

For instance, in related substituted benzoic acids, computational models have been used to determine the energy barriers for the rotation of the carboxylic acid group. In a study on 2-chloro-6-fluorobenzoic acid, the barrier for the cis-to-trans isomerization was calculated to be 47.5 kJ·mol⁻¹, while the reverse barrier was 30.4 kJ·mol⁻¹. nih.gov These calculations help in understanding the conformational preferences and the likelihood of interconversion between different spatial arrangements of the molecule.

Table 1: Calculated Rotational Barriers for a Related Compound (2-chloro-6-fluorobenzoic acid)

| Transformation | Calculated Energy Barrier (kJ·mol⁻¹) |

|---|---|

| cis → trans | 47.5 |

| trans → cis | 30.4 |

Data sourced from a study on 2-chloro-6-fluorobenzoic acid and is illustrative of the types of calculations performed. nih.gov

Solvent Effects on Molecular Structure and Reactivity (e.g., Implicit Solvent Models, Explicit Solvent Models)

The solvent environment can significantly impact the structure, stability, and reactivity of a solute molecule. Computational models are essential for understanding these interactions at a molecular level. Two primary approaches are used: implicit and explicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, providing a more detailed and realistic representation of the solute-solvent interactions, including specific hydrogen bonds. mdpi.com While computationally more demanding, explicit solvent models can be crucial for understanding reaction mechanisms where the solvent actively participates. However, studies have also shown that for predicting certain properties like aqueous free energy barriers, implicit models can sometimes yield more accurate results, especially if the explicit model parameters are not carefully calibrated. researchgate.net

In the context of this compound, the polar hydroxyl and carboxylic acid groups are expected to form strong hydrogen bonds with polar solvents like water. Computational studies on similar molecules have shown that these interactions can stabilize certain conformations and influence the molecule's reactivity. mdpi.com For example, the interaction energies of intramolecular hydrogen bonds were found to be lower in explicit solvents compared to implicit solvents due to the formation of non-covalent interactions with the solvent molecules. mdpi.com

Table 2: Comparison of Implicit and Explicit Solvent Models

| Feature | Implicit Solvent Models | Explicit Solvent Models |

|---|---|---|

| Representation | Solvent as a continuous dielectric medium | Individual solvent molecules included |

| Computational Cost | Lower | Higher |

| Key Advantage | Efficient for calculating solvation energies | Detailed representation of specific solute-solvent interactions (e.g., hydrogen bonds) |

| Common Examples | PCM, SMD | ONIOM (for hybrid models) |

Information compiled from general computational chemistry literature. mdpi.comresearchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-6-fluorobenzoic acid |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, and decarboxylation. These reactions are fundamental in organic synthesis for protecting the carboxyl group, introducing new functional groups, or altering the carbon skeleton of the molecule.

Esterification of this compound can be achieved through several methods, primarily by reaction with an alcohol in the presence of an acid catalyst. This reaction is a common strategy to protect the carboxylic acid functionality during subsequent chemical transformations on other parts of the molecule.

A general and widely used method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction equilibrium is typically shifted towards the ester product by removing the water formed during the reaction.

While specific examples for the esterification of this compound are not extensively detailed in the available literature, the esterification of structurally similar hydroxybenzoic acids is well-documented. For instance, the synthesis of various alkyl esters of p-hydroxybenzoic acid is commonly carried out by reacting the acid with the corresponding alcohol in the presence of sulfuric acid.

Another approach involves the reaction of the hydroxybenzoic acid with a halogenated derivative of a hydrocarbon in a homogeneous liquid phase, in the presence of a non-quaternizable tertiary amine. This method can offer advantages in terms of reaction conditions and yields.

Table 1: General Conditions for Esterification of Hydroxybenzoic Acids

| Method | Reagents | Catalyst | Conditions | Product |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol) | Sulfuric Acid | Heating | Corresponding Alkyl Ester |

| Alkylation | Alkyl Halide (e.g., Allyl Bromide) | Non-quaternizable Tertiary Amine | Homogeneous liquid phase | Corresponding Alkyl Ester |

The carboxylic acid moiety of this compound can be converted to an amide by reaction with an amine. This transformation is crucial for the synthesis of a wide range of biologically active compounds and materials. The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first.

One common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, usually by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.

Alternatively, coupling agents can be used to facilitate the direct amidation of the carboxylic acid. A variety of reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts, are effective for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. For instance, a methodology for the amidation of carboxylic acids by generating phosphonium salts in situ from N-chlorophthalimide and triphenylphosphine has been described. This method allows for the transformation of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides at room temperature in good to excellent yields.

Table 2: General Methods for Amidation of Carboxylic Acids

| Method | Activating Agent/Reagents | Amine | Product |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Primary or Secondary Amine | N-substituted Amide |

| In situ Phosphonium Salt Generation | N-chlorophthalimide, Triphenylphosphine | Primary or Secondary Amine | N-substituted Amide |

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The decarboxylation of aromatic carboxylic acids can be challenging and often requires harsh reaction conditions. The stability of the resulting aryl anion or aryl radical intermediate is a key factor in determining the feasibility of the reaction.

For substituted benzoic acids, the presence of electron-donating groups, particularly at the ortho and para positions, can facilitate decarboxylation. The hydroxyl group at the 4-position of this compound is electron-donating and would be expected to promote this reaction.

Thermal decarboxylation is one possible pathway, where the compound is heated to a high temperature, leading to the cleavage of the aryl-C(OOH) bond. The presence of ortho-substituents can also influence the rate of decarboxylation. In some cases, transition-metal catalysts are employed to achieve decarboxylation under milder conditions. For instance, copper-based catalysts have been used for the decarboxylation of various benzoic acid derivatives.

The mechanism of decarboxylation can proceed through different pathways, including an electrophilic substitution mechanism or a radical mechanism, depending on the reaction conditions and the substrate. For hydroxybenzoic acids, the reaction can be influenced by factors such as temperature and the presence of catalysts or solvents.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for chemical modification. Its reactivity allows for the formation of ethers and esters, which can significantly alter the properties of the parent molecule.

The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide or other electrophile with a good leaving group in an Sₙ2 reaction.

For this compound, the phenolic hydroxyl group can be deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide. This phenoxide can then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

It is often advantageous to protect the carboxylic acid group as an ester before carrying out the etherification to prevent potential side reactions, such as the formation of an ester by the reaction of the carboxylate with the alkyl halide.

Table 3: General Scheme for Williamson Ether Synthesis

| Step | Reagents | Intermediate/Product |

| 1. Deprotonation | Base (e.g., NaH, K₂CO₃) | Phenoxide |

| 2. Nucleophilic Attack | Alkyl Halide (e.g., R-X) | Ether (Ar-O-R) |

The phenolic hydroxyl group can also undergo esterification to form a phenyl ester. This is typically achieved by reacting the phenol with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base.

For this compound, the hydroxyl group can be acylated using reagents like acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine. This reaction would yield the corresponding acetate ester at the 4-position.

Similar to etherification, it is often necessary to protect the carboxylic acid group first to ensure selective esterification of the phenolic hydroxyl group. If the carboxylic acid is not protected, the acylating agent could react with both the hydroxyl and the carboxyl groups, leading to a mixture of products.

This article details the chemical reactivity and derivatization pathways of this compound, a substituted aromatic compound of interest in synthetic organic chemistry. The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and two different halogen substituents—on the benzene ring imparts a complex and versatile reactivity profile to the molecule. This allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex chemical structures.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Aromatic Systems

3-Chloro-2-fluoro-4-hydroxybenzoic acid serves as a foundational scaffold for the assembly of elaborate aromatic structures. Its utility is particularly evident in the synthesis of quinoline-based compounds, which are a critical class of aromatics in medicinal chemistry. For instance, a closely related starting material, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is employed as a key intermediate in a practical synthetic route for preparing antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.netsemanticscholar.org This synthesis avoids harsh conditions like the use of n-butyllithium at extremely low temperatures, which is often required in other methods. semanticscholar.org The process involves a sequence of reactions that build the quinolone core onto the initial benzoic acid framework, demonstrating its role as a linchpin in creating significantly more complex aromatic systems. researchgate.netsemanticscholar.org

Building Block for Heterocyclic Compounds

A summary of a representative reaction sequence is detailed below:

| Step | Reaction Type | Reagents/Conditions | Purpose |

| 1 | Benzylation | Benzyl bromide, K₂CO₃ | Protection of the hydroxyl group. |

| 2 | Condensation | Diethyl malonate, Mg(OEt)₂ | Formation of a key carbon-carbon bond. |

| 3 | Hydrolysis & Decarboxylation | p-Toluenesulfonic acid | Removal of the malonate ester group. |

| 4 | Condensation | Ethyl orthoformate, Acetic anhydride | Introduction of a one-carbon unit for cyclization. |

| 5 | Substitution | Cyclopropylamine | Introduction of the N-1 substituent. |

| 6 | Cyclization | K₂CO₃ | Formation of the pyridone ring of the quinolone system. |

| 7 | Hydrolysis & Debenzylation | NaOH, then H₂/Pd-C | Deprotection to yield the final quinolone core. |

This table is a generalized representation of a multi-step synthesis of a quinolone intermediate starting from a substituted hydroxybenzoic acid, based on described methodologies. researchgate.netsemanticscholar.org

Applications in the Synthesis of Fluorinated and Chlorinated Aromatic Derivatives

The inherent presence of both fluorine and chlorine atoms on the this compound scaffold is a key feature that is often carried through the synthetic sequence to the final product. These halogens are crucial for modulating the biological activity and pharmacokinetic properties of pharmaceutical compounds. researchgate.netsemanticscholar.org In the synthesis of antimicrobial 3-quinolinecarboxylic acids, the chlorine and fluorine atoms on the initial benzoic acid ring become integral parts of the final quinolone structure. researchgate.netsemanticscholar.org This strategy allows for the direct incorporation of these halogens into the target molecule without the need for separate, and often challenging, halogenation steps later in the synthesis. The use of dihalogenated benzoic acid building blocks is a common approach for creating ligands for metal-organic frameworks (MOFs) and active pharmaceutical ingredients (APIs). ossila.com

Integration into Multi-Component Reaction Sequences

While not a classic one-pot multi-component reaction, the synthesis of complex molecules from this compound involves a highly planned, sequential series of transformations. The synthesis of 3-quinolinecarboxylic acid derivatives from a similar starting material illustrates this integration perfectly. researchgate.netsemanticscholar.org The process begins with the benzoic acid and proceeds through protection, condensation, hydrolysis, further condensation, substitution, and cyclization, with each step setting the stage for the next. semanticscholar.org This linear sequence, where the product of one reaction becomes the substrate for the next, demonstrates the compound's role as the initial component in a complex and efficient synthetic cascade designed to build the target molecule step-by-step. semanticscholar.org

Strategy for Introducing Steric and Electronic Effects into Target Molecules

The substituents on the this compound ring are strategically chosen to exert specific steric and electronic influences on the final product.

Fluorine Atom : The highly electronegative fluorine atom at the 2-position has a strong electron-withdrawing effect. In medicinal chemistry, fluorine substitution is a well-known strategy to enhance metabolic stability and receptor binding affinity.

Chlorine Atom : The chlorine at the 3-position also acts as an electron-withdrawing group and provides steric bulk. This can influence the conformation of the molecule and its interactions with biological targets like enzymes or receptors.

Hydroxyl Group : The hydroxyl group at the 4-position is a hydrogen bond donor and can be crucial for anchoring the molecule to a biological target. It is also a key reactive site for attaching the molecule to other scaffolds.

Carboxylic Acid Group : This group serves as a primary reactive handle for forming amide bonds or other linkages, allowing the aromatic core to be coupled to other molecular fragments. ossila.com

The combined presence of these groups creates a unique electronic environment on the aromatic ring, influencing the reactivity of the molecule in subsequent synthetic steps and ultimately defining the pharmacological profile of the final derivatives.

Green Chemistry Approaches in the Synthesis of 3 Chloro 2 Fluoro 4 Hydroxybenzoic Acid

Solvent Selection and Optimization for Sustainability

The choice of solvent is a cornerstone of green chemistry as solvents account for a significant portion of the mass and energy consumption in a typical chemical process and contribute heavily to its environmental footprint. Traditional syntheses of halogenated benzoic acids often employ volatile organic compounds (VOCs) such as tetrahydrofuran (B95107) (THF), toluene, and diethyl ether, which pose environmental and health risks. researchgate.netresearchgate.net

Green chemistry encourages the replacement of such hazardous solvents with more benign alternatives. The ideal green solvent would have a low environmental impact, be non-toxic, non-flammable, and derived from renewable resources. Water is a highly desirable green solvent, and its use in organic synthesis is a key goal. Other alternatives include supercritical fluids (like CO2), ionic liquids, and bio-derived solvents like cyrene or 2-methyltetrahydrofuran (B130290) (2-MeTHF).

Optimization involves selecting a solvent that not only has a favorable environmental profile but also ensures high yield and selectivity for the desired product. For the synthesis of hydroxylated benzoic acids, reaction conditions, such as the use of aqueous solutions of bases like potassium hydroxide (B78521), can be optimized to serve as the reaction medium, potentially reducing the need for organic co-solvents. google.com

Interactive Data Table: Comparison of Conventional vs. Green Solvents

Below is a table comparing the properties of solvents traditionally used for similar syntheses with greener alternatives. Users can sort the table by different parameters to evaluate their sustainability profiles.

| Solvent | Type | Boiling Point (°C) | Source | Environmental/Safety Concerns |

| Toluene | Conventional | 111 | Petroleum | Volatile, flammable, toxic, fossil-derived |

| Tetrahydrofuran (THF) | Conventional | 66 | Petroleum | Peroxide-forming, volatile, fossil-derived |

| Diethyl Ether | Conventional | 34.6 | Petroleum | Extremely flammable, peroxide-forming, volatile |

| Water | Green | 100 | Natural | Benign, non-toxic, non-flammable |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | 80 | Biomass | Lower volatility than THF, non-miscible with water |

| Cyrene | Green | 227 | Biomass | High boiling point, biodegradable, low toxicity |

| Supercritical CO2 | Green | 31 (critical T) | Industrial byproduct | Non-toxic, non-flammable, tunable properties |

Catalyst Development for Enhanced Selectivity and Efficiency (e.g., Phase Transfer Catalysis)

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher selectivity and at lower temperatures and pressures, thus saving energy and reducing byproducts. In the synthesis of multi-substituted aromatic compounds, achieving regioselectivity (the correct placement of functional groups) is a major challenge.

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). youtube.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, acts as a shuttle, transporting a reactant from one phase to the other where the reaction can occur. youtube.com This method is particularly green because it can eliminate the need for expensive, toxic, and anhydrous organic solvents, often allowing reactions to proceed in water or biphasic systems. youtube.comyoutube.com It also enhances reaction rates, leading to lower energy consumption. youtube.com

For the synthesis of 3-Chloro-2-fluoro-4-hydroxybenzoic acid, PTC could be instrumental in the fluorination or chlorination steps. For example, in nucleophilic fluorination reactions, a chiral bis-urea catalyst has been shown to effectively use alkali metal fluorides (like CsF) by creating a hydrogen bonding phase-transfer system. nih.gov This approach avoids harsh fluorinating agents and improves enantioselectivity. nih.gov

Interactive Data Table: Common Phase Transfer Catalysts

This table lists examples of common phase transfer catalysts and their typical applications.

| Catalyst Name | Abbreviation | Chemical Class | Typical Applications |

| Tetrabutylammonium bromide | TBAB | Quaternary Ammonium Salt | Nucleophilic substitutions, alkylations |

| Benzyltriethylammonium chloride | TEBAC | Quaternary Ammonium Salt | Oxidations, epoxidations |

| Aliquat 336 (Tricaprylylmethylammonium chloride) | Quaternary Ammonium Salt | Metal extraction, C-alkylation | |

| 18-Crown-6 | Crown Ether | Solubilizing alkali metal salts (e.g., KF) |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. epa.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. skpharmteco.com

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste byproducts. jocpr.comnih.gov Reactions like additions and cycloadditions are inherently atom-economical (100%), while substitutions and eliminations generate stoichiometric byproducts, leading to lower atom economy. nih.gov

To improve the atom economy in the synthesis of this compound, synthetic routes should be designed to favor addition-type reactions and minimize the use of stoichiometric reagents that are not incorporated into the final molecule. Catalytic approaches are inherently superior in this regard, as the catalyst is used in small amounts and is not part of the atom economy calculation. researchgate.net

Interactive Data Table: Hypothetical Atom Economy Calculation

Let's consider a hypothetical final step for the synthesis: the hydroxylation of 3-chloro-2-fluorobenzoic acid using a reagent like potassium hydroxide in a substitution reaction.

| Reactant | Formula | Molecular Weight ( g/mol ) |

| 3-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | 174.56 |

| Potassium Hydroxide | KOH | 56.11 |

| Product | ||

| This compound | C7H4ClFO3 | 190.56 |

| Byproduct | ||

| Potassium Fluoride (B91410) | KF | 58.10 |

Atom Economy Calculation: % AE = (190.56 / (174.56 + 56.11)) x 100 = (190.56 / 230.67) x 100 ≈ 82.6%

This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass ends up as a byproduct. Green chemistry aims to design syntheses that approach 100% atom economy.

Energy Efficiency in Synthetic Protocols

Reducing energy consumption is a critical goal of green chemistry. Energy-efficient protocols not only lower production costs but also reduce the carbon footprint associated with the synthesis. Several strategies can be employed to enhance energy efficiency in the production of this compound.

One of the most effective methods is the use of catalysts. By lowering the activation energy of a reaction, catalysts allow processes to be run at lower temperatures and pressures, significantly reducing energy demand. This is evident in the shift from high-temperature Kolbe-Schmitt reactions for producing hydroxybenzoic acids to biocatalytic or enzyme-based methods that operate at ambient conditions. nih.gov

Interactive Data Table: Strategies for Improving Energy Efficiency

The following table outlines key strategies and their impact on the energy requirements of a chemical synthesis.

| Strategy | Principle | Impact on Energy Use |

| Catalysis | Lowers reaction activation energy | Reduces required temperature and pressure |

| Microwave Synthesis | Direct heating of polar molecules | Drastically reduces reaction times and energy input |

| Continuous Flow Processing | Improved heat/mass transfer, smaller reaction volumes | More efficient heating/cooling, lower energy per unit of product |

| Ambient Temperature Reactions | Designing reactions that proceed without external heating | Eliminates energy required for heating/cooling |

| Solventless Reactions | Eliminating the need to heat a solvent mass | Reduces overall energy demand significantly |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Solid State Chemistry and Supramolecular Interactions of 3 Chloro 2 Fluoro 4 Hydroxybenzoic Acid

Crystal Structure Analysis (e.g., X-ray Diffraction)

As of the latest available data, a definitive single-crystal X-ray diffraction study for 3-chloro-2-fluoro-4-hydroxybenzoic acid has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. The determination of its crystal structure is a prerequisite for a detailed analysis of its solid-state properties, including unit cell parameters, space group, and the precise arrangement of molecules within the crystal lattice.

While crystal structures for analogous compounds, such as other halogenated benzoic acid derivatives, have been extensively studied, direct extrapolation of these findings to this compound would be speculative. capes.gov.brresearchgate.net The specific combination and positioning of the chloro, fluoro, and hydroxyl substituents on the benzoic acid framework are expected to give rise to a unique crystal packing.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

In the absence of a determined crystal structure, a definitive analysis of the hydrogen bonding network in this compound remains theoretical. However, based on the functional groups present—a carboxylic acid and a hydroxyl group—it is highly probable that the crystal structure is dominated by strong hydrogen bonds.

Typically, carboxylic acids form robust centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups of two neighboring molecules. capes.gov.br Additionally, the hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming further interactions with the carboxylic acid groups or with adjacent hydroxyl groups, leading to the formation of chains or more complex three-dimensional networks. The presence of the electronegative fluorine and chlorine atoms could also influence the acidity of the hydroxyl and carboxylic protons, thereby modulating the strength of these hydrogen bonds.

Halogen Bonding Interactions in Crystal Packing

The potential for halogen bonding to play a role in the crystal packing of this compound is significant due to the presence of a chlorine atom. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or another halogen atom.

In related halogenated compounds, Cl···O and other halogen bond interactions have been observed to contribute to the stability of the crystal lattice. researchgate.net The likelihood and geometry of such bonds in the title compound would depend on the specific arrangement of molecules in the solid state. The interplay between the stronger hydrogen bonds and weaker halogen bonds would be a key feature of its supramolecular chemistry.

Polymorphism and Co-crystallization Studies

There are currently no published studies on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and is influenced by factors such as solvent of crystallization and temperature. mdpi.com Investigating the potential for polymorphism in this compound would require systematic screening under various crystallization conditions.

Furthermore, the presence of multiple hydrogen bonding sites makes this compound a candidate for co-crystallization with other molecules (co-formers) to create new solid forms with potentially different physicochemical properties. Such studies would be valuable in the field of crystal engineering.

Influence of Substituents on Crystal Packing and Molecular Conformation

The substituents on the benzene (B151609) ring—chlorine, fluorine, and hydroxyl groups—are expected to exert a significant influence on the crystal packing and molecular conformation of this compound.

Environmental Fate and Chemical Degradation Pathways of Halogenated Benzoic Acids

Hydrolytic Stability of 3-Chloro-2-fluoro-4-hydroxybenzoic Acid

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of aromatic compounds is largely dependent on the nature and position of their substituents. For halogenated benzoic acids, the carbon-halogen bond strength is a critical factor. Generally, the C-F bond is the strongest, followed by C-Cl, C-Br, and C-I. This suggests that the fluorine atom in this compound is less susceptible to hydrolytic cleavage than the chlorine atom.

| Property | Value/Information | Source |

| General Hydrolytic Stability | Halogenated aromatic compounds are generally resistant to hydrolysis under ambient environmental conditions. | N/A |

| C-F vs. C-Cl Bond Strength | The C-F bond is stronger and thus less prone to cleavage than the C-Cl bond. | N/A |

| ** influencing Factors** | pH, temperature, and the presence of other functional groups can influence hydrolysis rates. | N/A |

Photochemical Degradation Studies

Photochemical degradation, or photolysis, involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant environmental degradation pathway for many aromatic compounds. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers).

Specific photochemical degradation studies on this compound are limited. However, research on related compounds like benzoic acid and its hydroxylated and halogenated derivatives provides insights. The photolysis of benzoic acid in aqueous solutions can be enhanced by the presence of hydroxyl radicals (•OH), which are highly reactive species. nih.govrsc.orgresearchgate.net The quantum yield, a measure of the efficiency of a photochemical reaction, is a key parameter in these studies. libretexts.org For benzoic acid, the quantum yield can be influenced by factors such as pH. nih.gov

Studies on trifluoromethyl aromatic amines have shown that irradiation can lead to defluorination, with the fluoride (B91410) being substituted by a hydroxyl group from water. nih.gov It is plausible that this compound could undergo similar transformations, potentially leading to the cleavage of the C-Cl and C-F bonds and further degradation of the aromatic ring. The presence of the hydroxyl group may also influence the photochemical reactivity.

| Parameter | Finding for Related Compounds | Source |

| Primary Mechanism | Reaction with photochemically generated hydroxyl radicals (•OH). | nih.govrsc.orgresearchgate.net |

| Key Efficiency Metric | Quantum Yield (moles of product per mole of photons absorbed). | libretexts.org |

| Influencing Factors | pH, presence of photosensitizers, and wavelength of light. | nih.gov |

| Potential Reaction | Photodefluorination and photodechlorination. | nih.gov |

Chemical Oxidation and Reduction Pathways

Chemical oxidation and reduction reactions are critical in the transformation of halogenated aromatic compounds in the environment.

Oxidation Pathways: Advanced Oxidation Processes (AOPs) are effective in degrading recalcitrant organic pollutants. These processes generate highly reactive species, primarily hydroxyl radicals (•OH), which can attack the aromatic ring. Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV radiation. nih.gov The reaction of hydroxyl radicals with benzoic acid has been shown to proceed via addition to the aromatic ring, forming hydroxylated intermediates. nih.govrsc.org For halogenated phenols, oxidation can lead to the formation of quinones and eventually ring cleavage. The presence of multiple halogen atoms can affect the rate and pathway of oxidation.

Reduction Pathways: Under anaerobic conditions, reductive dehalogenation is a key degradation pathway for many halogenated aromatic compounds. epa.gov This process involves the removal of a halogen atom and its replacement with a hydrogen atom. google.com The susceptibility of a halogenated compound to reductive dehalogenation generally increases with the number of halogen substituents. epa.gov For instance, polychlorinated biphenyls (PCBs) can be sequentially dehalogenated under anaerobic conditions. google.com While specific studies on the reductive dehalogenation of this compound are scarce, the principles suggest that the chlorine atom would be more readily removed than the fluorine atom. The process can be mediated by certain metals or proceed via microbial pathways.

| Process | Key Aspects | Relevant Compounds | Source |

| Chemical Oxidation | Involves reactive oxygen species like •OH generated by AOPs (e.g., UV/H₂O₂). | Benzoic acid, Halogenated phenols | nih.govrsc.orgnih.gov |

| Chemical Reduction | Primarily through reductive dehalogenation under anaerobic conditions. | Polychlorinated biphenyls, Halogenated aromatics | epa.govgoogle.com |

Environmental Tracing Applications of Fluorinated Aromatic Compounds

Fluorinated benzoic acids (FBAs) have gained prominence as effective tracers in hydrological and environmental studies. nmsu.edunih.govntis.govresearchgate.nets4science.at Their utility stems from several key properties: they are artificial compounds and thus have low background concentrations in the environment, they are generally considered non-reactive and conservative in many groundwater systems, and they can be detected at very low concentrations using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govs4science.at

Different FBA isomers can be used simultaneously to trace multiple water sources or flow paths. Their transport behavior is primarily governed by advection and dispersion, with minimal retardation due to sorption in many aquifer materials, especially those with low organic carbon content. nmsu.edu The development of analytical methods allows for the quantification of a wide range of FBAs, including mono-, di-, tri-, and tetrafluorobenzoic acids. nih.gov

| Tracer Property | Description | Source |

| Low Background | As synthetic compounds, their presence indicates the tracer's movement. | nmsu.edunih.gov |

| Conservative Nature | Exhibit minimal sorption and degradation in many subsurface environments. | nmsu.edu |

| High Detectability | Can be detected at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. | nih.govs4science.at |

| Multiplexing Capability | Multiple FBA isomers can be used in the same study. | nih.gov |

Biotransformation Mechanisms of Halogenated Benzoic Acids by Microbial Consortia: Chemical Pathways

The biodegradation of halogenated aromatic compounds by microbial consortia is a crucial process for their removal from the environment. nih.gov The chemical pathways involved are diverse and depend on the specific compound, the microbial species present, and the environmental conditions (e.g., aerobic vs. anaerobic).

Under aerobic conditions , the initial attack on halogenated benzoic acids often involves dioxygenase enzymes, which incorporate two hydroxyl groups into the aromatic ring, leading to the formation of substituted catechols. nih.govacs.org These intermediates then undergo ring cleavage, followed by further degradation. Dehalogenation can occur either before or after ring cleavage. nih.gov

Under anaerobic conditions , reductive dehalogenation is a predominant initial step for many highly halogenated aromatic compounds. oup.comnih.govnih.gov In this process, the halogenated compound serves as an electron acceptor. oup.com For some monochlorinated benzoates, degradation has been observed to be coupled with denitrification. oup.comnih.gov The position of the halogen substituent significantly influences the rate and feasibility of microbial degradation. For example, some microbial consortia can readily degrade 3- and 4-chlorobenzoate (B1228818) but not 2-chlorobenzoate. oup.comnih.gov Studies have also shown that while chloro- and bromobenzoates can be degraded, the corresponding fluorobenzoates are often more recalcitrant to microbial attack under the same conditions. oup.com Co-metabolism, where the degradation of a recalcitrant compound is facilitated by the presence of a more easily degradable substrate, can also play a role in the biotransformation of fluorobenzoates. nih.govnih.gov

| Condition | Primary Degradation Pathway | Key Enzymes/Processes | Source |

| Aerobic | Oxidative degradation, ring hydroxylation | Dioxygenases, monooxygenases | nih.govnih.govacs.org |

| Anaerobic | Reductive dehalogenation | Dehalogenases (reductive) | oup.comnih.govnih.gov |

| Co-metabolism | Degradation in the presence of a growth-supporting substrate | Various, depends on the primary substrate | nih.govnih.gov |

Conclusion and Future Research Directions

Summary of Current Research Gaps for 3-Chloro-2-fluoro-4-hydroxybenzoic Acid

Despite its utility, research specifically focused on this compound remains somewhat limited. The majority of its appearances in the literature are as a starting material or intermediate, with less emphasis on the in-depth characterization of the molecule itself. Key research gaps include:

Limited Publicly Available Spectroscopic Data: While synthesis of the compound is documented, comprehensive and publicly accessible datasets for its spectroscopic properties (such as detailed 13C-NMR, 2D-NMR, and advanced mass spectrometry fragmentation studies) are not extensively reported.